molecular formula C25H32N4O5 B14291669 H-Val-Gly-Phe-Phe-OH CAS No. 121139-01-3

H-Val-Gly-Phe-Phe-OH

Cat. No.: B14291669
CAS No.: 121139-01-3
M. Wt: 468.5 g/mol
InChI Key: YIECEDXLXIGTHX-ONTIZHBOSA-N
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Description

H-Val-Gly-Phe-Phe-OH is a tetrapeptide composed of valine (Val), glycine (Gly), and two phenylalanine (Phe) residues. These peptides are typically synthesized via solid-phase or solution-phase methods, often involving carbodiimide coupling agents like EDC.HCl and HOBt . Their applications span biochemical research, enzyme substrate studies, and drug development.

Properties

CAS No.

121139-01-3

Molecular Formula

C25H32N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H32N4O5/c1-16(2)22(26)24(32)27-15-21(30)28-19(13-17-9-5-3-6-10-17)23(31)29-20(25(33)34)14-18-11-7-4-8-12-18/h3-12,16,19-20,22H,13-15,26H2,1-2H3,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t19-,20-,22-/m0/s1

InChI Key

YIECEDXLXIGTHX-ONTIZHBOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Val-Gly-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly used. The synthesis proceeds as follows:

Industrial Production Methods

Industrial production of this compound can involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, followed by purification .

Chemical Reactions Analysis

Types of Reactions

H-Val-Gly-Phe-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

Scientific Research Applications

H-Val-Gly-Phe-Phe-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Val-Gly-Phe-Phe-OH involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable nanostructures that can encapsulate and deliver therapeutic agents. The phenylalanine residues play a crucial role in the self-assembly process .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between H-Val-Gly-Phe-Phe-OH and analogous peptides:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Solubility Storage Conditions Key Features
H-Gly-Phe-Phe-OH 13116-21-7 C19H21N3O5 385.4 ≥98% Not specified Not specified Glycine at N-terminal
H-Val-Phe-OH 3918-92-1 C14H20N2O3 280.3 ≥97% Not specified Not specified Dipeptide; LogP = 1.61
H-Val-Val-Phe-OH 153247-47-3 C19H29N3O4 363.5 ≥98% Not specified -15°C Two valine residues
Z-Val-Gly-Phe-OH 138867-42-2 C24H29N3O6 455.5 >98% Soluble in DMSO -20°C Z-protected N-terminal
Glu-Val-Phe (H-Glu-Val-Phe-OH) 31461-61-7 C19H27N3O6 393.4 Not specified Not specified Not specified Glutamate at N-terminal
H-Phe(3,4-DiCl)-OH 52794-99-7 C9H9Cl2NO2 234.2 >98% Not specified 2–8°C Chlorinated Phe residue

Key Research Findings

Protective Groups Matter : Z-protected analogs (e.g., Z-Val-Gly-Phe-OH) show improved synthetic yields but necessitate additional deprotection steps .

Residue Substitution Alters Properties : Replacing Val with Gly (as in H-Gly-Phe-Phe-OH) reduces hydrophobicity (lower LogP) compared to H-Val-Phe-OH .

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